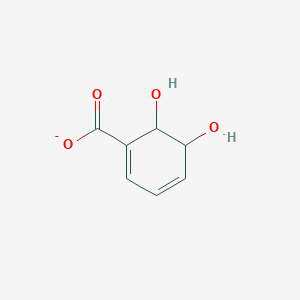
2,3-Dihydroxy-2,3-dihydrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxy-2,3-dihydrobenzoate is conjugate base of 2,3-dihydroxy-2,3-dihydrobenzoic acid. It is a conjugate base of a 2,3-dihydroxy-2,3-dihydrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C₇H₈O₄
- Molecular Weight : 156.14 g/mol
- IUPAC Name : 2,3-dihydroxy-2,3-dihydrobenzoate
The compound is a derivative of benzoic acid, characterized by its two hydroxyl groups at the 2 and 3 positions. This structure is crucial for its biological activity and interactions.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. In particular, higher concentrations of this compound were effective in reducing colony formation in MDA-MB-231 breast cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | Concentration (µM) | Effect on Colony Formation |
|---|---|---|
| HCT-116 | >500 | Ineffective |
| HT-29 | >500 | Ineffective |
| MDA-MB-231 | >500 | Effective |
Iron Chelation Properties
Another notable application of this compound is its role as an iron chelator. It binds iron effectively and can influence iron metabolism within biological systems. This property is particularly relevant in conditions where iron overload is a concern, such as certain anemias and hemochromatosis . The compound's interaction with iron proteins suggests potential therapeutic applications in managing iron-related disorders.
Biodegradation Studies
The biodegradation of this compound has been studied in microbial systems. Research identified specific bacterial strains capable of degrading this compound through meta-cleavage pathways. This process involves enzymatic reactions that convert the compound into less toxic metabolites, showcasing its potential use in bioremediation strategies .
Case Study 1: Cancer Cell Proliferation Inhibition
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on cancer cell proliferation. The study revealed that at concentrations above 500 µM, the compound significantly inhibited growth in MDA-MB-231 cells while showing minimal effects on HCT-116 and HT-29 cells .
Case Study 2: Iron Binding Studies
A study focused on the binding affinity of this compound to ferric ions demonstrated that the compound could effectively sequester iron from biological systems. This property was linked to its structural features that facilitate coordination with metal ions .
Eigenschaften
Molekularformel |
C7H7O4- |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
5,6-dihydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)/p-1 |
InChI-Schlüssel |
INCSWYKICIYAHB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(C(C(=C1)C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















